molecular formula C16H13BrN4O B11677322 2-(1H-benzimidazol-1-yl)-N'-[(E)-(2-bromophenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-1-yl)-N'-[(E)-(2-bromophenyl)methylidene]acetohydrazide

Cat. No.: B11677322
M. Wt: 357.20 g/mol
InChI Key: LUYVUSJQGINFAB-DJKKODMXSA-N
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Description

2-(1H-benzimidazol-1-yl)-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzimidazole core linked to a bromophenyl group through an acetohydrazide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of Acetohydrazide Moiety: The benzimidazole derivative is then reacted with chloroacetyl chloride to introduce the acetohydrazide group.

    Condensation with Bromophenyl Aldehyde: Finally, the acetohydrazide derivative is condensed with 2-bromobenzaldehyde under reflux conditions in the presence of a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-1-yl)-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols; often in the presence of a base or catalyst.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated bonds.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide involves its interaction with biological macromolecules:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.

    Pathways Involved: It may inhibit key enzymes involved in cell division and proliferation, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)ethanol
  • 2-(1-methyl-1H-benzimidazol-2-yl)ethanol
  • 2-(1H-benzimidazol-2-yl)acetic acid

Uniqueness

Compared to similar compounds, 2-(1H-benzimidazol-1-yl)-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide is unique due to the presence of the bromophenyl group and the acetohydrazide moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H13BrN4O

Molecular Weight

357.20 g/mol

IUPAC Name

2-(benzimidazol-1-yl)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13BrN4O/c17-13-6-2-1-5-12(13)9-19-20-16(22)10-21-11-18-14-7-3-4-8-15(14)21/h1-9,11H,10H2,(H,20,22)/b19-9+

InChI Key

LUYVUSJQGINFAB-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CN2C=NC3=CC=CC=C32)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CN2C=NC3=CC=CC=C32)Br

Origin of Product

United States

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